molecular formula C17H18N2O3 B5149382 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole

1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5149382
M. Wt: 298.34 g/mol
InChI Key: NCQACZRYQIHARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and physiological effects:
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of various cancer cell lines. In addition, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer properties. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to further elucidate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis of the compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde and 5-methyl-2-furfural in the presence of acetic anhydride and glacial acetic acid. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-4-9-17(22-11)15-10-16(19(18-15)12(2)20)13-5-7-14(21-3)8-6-13/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQACZRYQIHARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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